N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide

Catalog No.
S11429829
CAS No.
M.F
C14H10Cl2N2O4
M. Wt
341.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide

Product Name

N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide

IUPAC Name

N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide

Molecular Formula

C14H10Cl2N2O4

Molecular Weight

341.1 g/mol

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-12-6-5-8(7-11(12)18(20)21)14(19)17-10-4-2-3-9(15)13(10)16/h2-7H,1H3,(H,17,19)

InChI Key

UNGXZSHOGCXDDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-]

N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide is an organic compound that features a complex aromatic structure. It consists of a benzamide moiety substituted with a methoxy group at the para position and a nitro group at the meta position relative to the amide bond. Additionally, the dichlorophenyl group is attached to the nitrogen atom of the amide, introducing significant electronic effects due to the presence of chlorine atoms. This compound is notable for its potential applications in pharmaceuticals and material science.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The chloro groups can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield 4-methoxy-3-nitrobenzoic acid and 2,3-dichloroaniline.

These reactions are essential for modifying the compound's structure and enhancing its biological activity or material properties.

Research indicates that N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide exhibits various biological activities. It may act as an inhibitor of specific enzymes or receptors due to its electrophilic nature, particularly through interactions with nucleophilic sites on proteins. The presence of both the nitro and methoxy groups can enhance its lipophilicity, potentially improving its bioavailability and efficacy in biological systems. Further studies are needed to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide typically involves several steps:

  • Nitration: Starting from 4-methoxybenzoic acid, nitration can be performed using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.
  • Chlorination: The introduction of chlorine atoms can be achieved through electrophilic aromatic substitution using chlorine gas or chlorinating agents under controlled conditions.
  • Amidation: Finally, the reaction of 2,3-dichloroaniline with the nitrated intermediate in the presence of a coupling agent (such as thionyl chloride) leads to the formation of the desired amide.

These methods can be optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice.

N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide has potential applications in several fields:

  • Pharmaceuticals: Its structural features suggest possible use as an anti-cancer agent or in treatments targeting specific biological pathways.
  • Material Science: The compound may serve as a precursor for synthesizing advanced materials due to its unique electronic properties.
  • Agricultural Chemicals: It could potentially be explored for use in developing herbicides or pesticides given its chemical reactivity.

Studies on N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide's interactions with biological targets are crucial for understanding its pharmacological profile. Investigations into its binding affinity with enzymes or receptors can reveal insights into its mechanism of action and therapeutic potential. Furthermore, assessing its toxicity profile and metabolic pathways will be essential for evaluating safety in potential applications.

Several compounds share structural similarities with N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide:

Compound NameStructureKey Features
N-(2,4-dichlorophenyl)-4-methyl-3-nitrobenzamideC14H10Cl2N2O3Contains dichlorophenyl and methyl groups
N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamideC15H14ClN2O3Features a chloro group and methyl substitution
N-(3,5-dichlorophenyl)-2-nitrobenzamideC13H9Cl2N2O3Different positioning of chlorine atoms
N-(2-chlorophenyl)-4-methoxy-3-nitrobenzamideC14H12ClN2O3Lacks dichloro substitution but retains nitro

Uniqueness

N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide is unique due to its specific substitution pattern that influences both its chemical reactivity and biological activity. The combination of two chlorine atoms at adjacent positions on the phenyl ring contributes to distinct electronic properties not found in other similar compounds. This makes it a candidate for targeted research in drug development and material science applications.

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

340.0017622 g/mol

Monoisotopic Mass

340.0017622 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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